molecular formula C17H19FINO4 B1397141 (S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 697762-60-0

(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1397141
M. Wt: 447.24 g/mol
InChI Key: VCHTVAKQQUGTTA-OAHLLOKOSA-N
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Description

“(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C17H19FINO4 and a molecular weight of 447.24 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 524.3±50.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its storage temperature is 2-8°C . The pKa value is predicted to be 14.31±0.10 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Ketones : A study by Chupakhin et al. (1992) explored the reactions of similar compounds, like 7-(X)-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates, with mono- and di-ketones. This research provides insight into the chemical behavior and potential synthetic routes involving compounds closely related to the target molecule (Chupakhin et al., 1992).

  • Synthesis Approaches : Rádl (1994) discussed the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate compound relevant to the synthesis of molecules like the one . This paper highlights methods and challenges in synthesizing structurally similar compounds (Rádl, 1994).

  • Cyclization Methods : Mochulskaya et al. (2002) developed a one-step procedure for synthesizing new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines, which sheds light on innovative cyclization methods that could be applicable to the target molecule (Mochulskaya et al., 2002).

  • Nitroso and Nitrone Cycloadditions : Ziegler et al. (1988) presented the synthesis of novel 7-substituted quinolonecarboxylic acids through nitroso and nitrone cycloadditions. This study is relevant for understanding the chemical transformations and synthetic pathways that could involve the target compound (Ziegler et al., 1988).

Safety And Hazards

The safety and hazards of this compound are indicated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) symbols. This compound has the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

ethyl 7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-6-iodo-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FINO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-12(18)13(19)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHTVAKQQUGTTA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)I)F)C(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)I)F)[C@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730259
Record name Ethyl 7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

697762-60-0
Record name Ethyl 7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 3
(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 4
(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

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